molecular formula C11H11BrN4O2 B4111241 2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide

2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide

Cat. No.: B4111241
M. Wt: 311.13 g/mol
InChI Key: OUYQMRZXTZIAJD-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromophenoxy group attached to a triazole ring, which is further connected to a propanamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane. This intermediate is then reacted with 1,2,4-triazole under suitable conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, dihydrotriazole compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the triazole ring can participate in coordination with metal ions or other active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)ethanol: This compound shares the bromophenoxy group but lacks the triazole and propanamide moieties.

    2-(4-bromophenoxy)acetohydrazide: Similar in structure but contains an acetohydrazide group instead of the triazole and propanamide groups.

    2-(4-bromophenoxy)tetrahydropyran: Contains a tetrahydropyran ring instead of the triazole and propanamide groups.

Uniqueness

2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide is unique due to the presence of both the triazole ring and the propanamide moiety, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-8(11(17)15-16-6-13-14-7-16)18-10-4-2-9(12)3-5-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYQMRZXTZIAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C=NN=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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